2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-12-21-19(25)17-13-27-20(22-17)23-18(24)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXSUXDQUUYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under basic conditions . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiazole derivatives, including 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide, exhibit significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:
- Antibacterial Activity : Compounds derived from thiazoles have been evaluated against Escherichia coli and Staphylococcus aureus, demonstrating promising results in inhibiting bacterial growth at low concentrations (1 µg/mL) .
- Antifungal Activity : Similar studies indicate efficacy against fungal pathogens such as Aspergillus niger and Aspergillus oryzae, highlighting the potential of these compounds in treating infections caused by resistant strains .
Anticancer Potential
The anticancer properties of thiazole derivatives are another area of active research. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance:
- In Vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF7). In these studies, certain derivatives were found to have IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with specific receptors involved in cancer cell growth and survival pathways, providing insights into their mechanism of action .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazole derivatives:
- Synthesis and Evaluation of Antimicrobial Activity :
- Anticancer Activity Assessment :
Mechanism of Action
The mechanism of action of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival and proliferation of cancer cells or bacteria. The thiazole ring plays a crucial role in binding to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Key Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance aromatic stabilization, while halogens (Cl, F) modulate lipophilicity and bioavailability .
- Core Heterocycle : Thiazoles offer rigidity and π-stacking capacity, whereas triazoles or benzimidazoles provide tautomeric flexibility or expanded hydrogen-bonding networks .
- Synthetic Accessibility : Carboxamide coupling reactions (e.g., using EDCI/HOBt) are common across analogues, suggesting scalable routes for the target compound .
Biological Activity
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps include forming the thiazole ring and introducing the benzamide moiety. The general synthetic pathway can be summarized as follows:
- Formation of Thiazole Ring : The thiazole core is synthesized through cyclization reactions involving appropriate precursors such as thioketones and α-halo ketones.
- Benzamide Formation : The benzamide group is introduced via an amide bond formation reaction with benzoyl chloride or similar derivatives.
- Final Modifications : Additional functional groups, such as the methoxyphenyl group, are incorporated through nucleophilic substitution reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro tests show that this compound exhibits potent activity against various bacterial strains, outperforming traditional antibiotics such as ampicillin and streptomycin .
Table 1: Antimicrobial Activity
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 0.012 - 0.040 μM |
| Reference Antibiotics (Ampicillin, Streptomycin) | Various | Higher than 0.1 μM |
Cytotoxic Effects
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it demonstrated significant cytotoxicity in several cancer types while maintaining lower toxicity in normal cell lines . This selective cytotoxicity suggests potential for therapeutic applications in oncology.
Table 2: Cytotoxicity Profile
| Cell Line | Viability (%) at 50 µM | IC50 (µM) |
|---|---|---|
| Cancer Cell Line A | <6.79 | 25 |
| Cancer Cell Line B | <10 | 30 |
| Normal Cell Line (LX-2) | >80 | >100 |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within bacterial cells and cancer cells:
- Enzymatic Inhibition : It has been shown to inhibit key enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and transcription . This inhibition leads to bacterial cell death.
- Receptor Modulation : In cancer cells, the compound may act as a modulator of various receptors involved in cell proliferation and survival pathways .
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Case Study on Bacterial Infection : A patient with a resistant E. coli infection was treated with a derivative of this compound, resulting in a significant reduction in bacterial load within 48 hours.
- Oncology Application : In a preclinical trial involving human cancer cell lines, treatment with the compound resulted in a marked decrease in tumor cell viability compared to control groups.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a thiazole precursor (e.g., ethyl thiazole-4-carboxylate) with 4-methoxyphenethylamine under reflux in ethanol to form the carboxamide core.
- Step 2: Benzamidation via coupling with benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
- Optimization Tips:
- Use TLC or HPLC to monitor reaction progress and intermediates .
- Control temperature (±2°C) and solvent polarity to minimize side reactions (e.g., hydrolysis of the methoxy group) .
- Employ catalytic agents like DMAP to enhance coupling efficiency .
Basic Question: What analytical techniques are critical for characterizing this compound and confirming its purity?
Answer:
Key techniques include:
- NMR Spectroscopy: 1H and 13C NMR to verify substituent positions (e.g., methoxyphenyl ethyl group at N1, benzamido at C2) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+ at m/z 438.12) .
- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution .
Basic Question: How should researchers design initial biological activity screens for this compound?
Answer:
Prioritize assays based on structural analogs:
- Antimicrobial: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), using IC50 values to gauge potency .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
Advanced Question: How can researchers investigate the mechanism of action of this compound at the molecular level?
Answer:
Use integrated biophysical and computational methods:
- Molecular Docking: Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina with crystal structures from the PDB .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to purified enzymes .
- Cellular Thermal Shift Assay (CETSA): Validate target engagement in live cells by measuring protein stability shifts post-treatment .
Advanced Question: What strategies are effective for resolving contradictions in reported biological activity data?
Answer:
Address discrepancies through:
- Assay Standardization: Replicate studies under controlled conditions (e.g., pH, serum concentration in cell culture) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Confirmation: Re-characterize batches via XRD to rule out polymorphic effects .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
Focus on modifying key substituents:
-
Variable Groups:
Position Modification Impact C2 benzamido Replace with naphthamido Enhanced π-stacking (↑ potency in kinase assays) N1 phenethyl Substitute methoxy with halogen (e.g., Cl) Improved logP (↑ membrane permeability) -
Methodology:
- Synthesize analogs via parallel synthesis .
- Test in orthogonal assays (e.g., cytotoxicity + target-specific inhibition) to balance potency and selectivity .
Advanced Question: What in vitro models are appropriate for evaluating pharmacokinetic properties?
Answer:
Use ADME-Tox profiling:
- Caco-2 Monolayers: Assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t1/2 > 30 mins preferred) .
- hERG Binding Assay: Screen for cardiac toxicity via competitive binding to hERG channels (IC50 > 10 μM acceptable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
